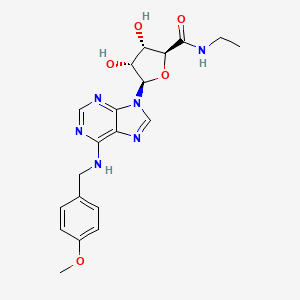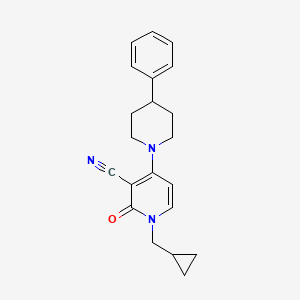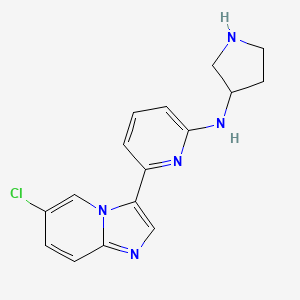
Isoamyl-agomelatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamyl-agomelatine is a synthetic compound derived from agomelatine, a melatonergic antidepressant. Agomelatine itself is known for its unique pharmacological profile, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors . This compound is a modified version of agomelatine, designed to enhance its pharmacological properties and potentially offer new therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoamyl-agomelatine typically involves the modification of the agomelatine structure. The process begins with the synthesis of agomelatine, which involves the reaction of 7-methoxy-1-naphthylacetic acid with ethylamine to form the intermediate compound. This intermediate is then subjected to further chemical reactions to introduce the isoamyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoamyl-agomelatine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives may exhibit different pharmacological properties and potential therapeutic benefits .
Scientific Research Applications
Isoamyl-agomelatine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on pharmacological properties.
Biology: It is used in studies to understand its effects on biological systems, particularly its interactions with melatonin and serotonin receptors.
Medicine: It is being investigated for its potential therapeutic benefits in treating various conditions, including depression and sleep disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Isoamyl-agomelatine exerts its effects through a combination of melatonergic and serotonergic pathways. It acts as an agonist at melatonin receptors (MT1 and MT2), promoting sleep and regulating circadian rhythms. Additionally, it acts as an antagonist at serotonin receptors (5-HT2C), leading to the release of noradrenaline and dopamine in the frontal cortex. This dual mechanism of action contributes to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Isoamyl-agomelatine is unique compared to other similar compounds due to its dual mechanism of action and its structural modifications. Similar compounds include:
Agomelatine: The parent compound, known for its melatonergic and serotonergic properties.
Melatonin: A naturally occurring hormone that regulates sleep and circadian rhythms.
Serotonin Antagonists: Compounds that block serotonin receptors, often used in the treatment of depression and anxiety
This compound stands out due to its enhanced pharmacological properties and potential therapeutic benefits, making it a promising compound for further research and development.
properties
Molecular Formula |
C20H27NO2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-[7-methoxy-3-(3-methylbutyl)naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H27NO2/c1-14(2)5-6-16-11-17-7-8-19(23-4)13-20(17)18(12-16)9-10-21-15(3)22/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,21,22) |
InChI Key |
DGWFQLYAVLGONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)
![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![(2R)-2-[[(4-chlorophenyl)amino]carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771794.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)

![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)


![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)
![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)